1,3-二甲基哌啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

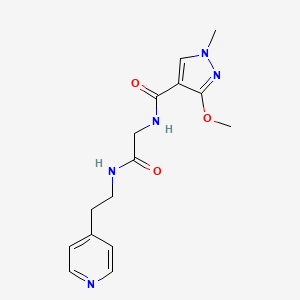

1,3-Dimethylpiperidin-3-amine is a compound that falls within the broader class of piperidines, which are six-membered heterocyclic amines featuring a nitrogen atom. Piperidines are of significant interest in pharmaceutical and biological research due to their presence in a variety of bioactive molecules.

Synthesis Analysis

The synthesis of piperidine derivatives, such as 3-aminopiperidines, can be achieved through an efficient one-pot synthesis method. This method involves the intramolecular cyclization of unsaturated amines, which allows for the nucleophilic installation of various nitrogen nucleophiles, including azide and amine functionalities . The regioselectivity of this transformation is particularly noteworthy as it enables the formation of anti-Markovnikov-type adducts, which is a complementary approach to the traditional Markovnikov-based olefin amino functionalization methods .

Molecular Structure Analysis

While the provided data does not directly discuss the molecular structure of 1,3-Dimethylpiperidin-3-amine, it is related to the structural analysis of piperidine derivatives. For instance, the molecular structure of 5,7-dimethyl-1,8-naphthyridine-2-amine, a compound with a similar piperidine motif, has been studied in the context of its interaction with carboxylic acids to form organic salts . These interactions are primarily driven by classical hydrogen bonds and other non-covalent associations, which are crucial for the stability and formation of the crystalline structures .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is often explored through their interactions with other molecules. In the case of 5,7-dimethyl-1,8-naphthyridine-2-amine, the formation of organic salts with carboxylic acids through strong classical hydrogen bonds and other non-covalent interactions is a key reaction . These reactions result in a variety of supramolecular assemblies, demonstrating the versatility of piperidine derivatives in forming complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from their synthesis and molecular interactions. The one-pot synthesis method for 3-aminopiperidines suggests that these compounds can be tailored for specific properties by choosing appropriate nitrogen nucleophiles . Additionally, the formation of organic salts and the resulting crystalline structures indicate that piperidine derivatives can exhibit a range of melting points, solubilities, and stabilities, which are characterized by techniques such as IR, mp, EA, and XRD .

科学研究应用

聚合物合成和表征

1,3-二甲基哌啶-3-胺在合成新型聚合物方面起着关键作用,例如通过与双(丙烯酸酯)加成反应合成的聚(β-氨基酯)。这些聚合物展示了可降解的特性,使它们适用于生物医学应用,包括作为非细胞毒性的合成转染载体,用于传递质粒DNA。它们的降解动力学已经得到广泛研究,表明在生理pH下降解更快,这对于它们在药物传递系统中的潜在应用具有重要意义(Lynn & Langer, 2000)。

理论和实验化学研究

在另一个方面,通过密度泛函理论(DFT)和时间相关密度泛函理论(TD-DFT)研究了1,3-二甲基哌啶-3-胺衍生物,以探索其电子性质。这些研究为了解其化学行为、键合特性以及在设计新材料或化学传感器方面的潜在应用提供了见解。这些详细的理论和实验分析突显了该化合物的多功能性和在各种科学和工业应用中的潜力(Fatima et al., 2021)。

先进材料合成

该化合物的作用延伸到材料科学领域,在那里它作为先进材料的构建块。其化学反应性已被利用来直接从羧酸和胺中开发酰胺,简化了复杂分子的合成过程。这种能力在合成具有特定功能性质的材料,如导电聚合物或用于能量存储和转换应用的材料中尤为重要(Lanigan, Starkov, & Sheppard, 2013)。

环境化学应用

1,3-二甲基哌啶-3-胺的相关性延伸到环境化学领域,为绿色化学协议的发展做出贡献。例如,其衍生物已被用于捕获和转化CO2为甲酸,展示了其在碳捕集和利用策略中的潜力。这种应用不仅解决了环境问题,还为合成有价值化学品提供了可持续途径(Zhang et al., 2009)。

安全和危害

The safety information for 1,3-Dimethylpiperidin-3-amine indicates that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . It may also be harmful if inhaled and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

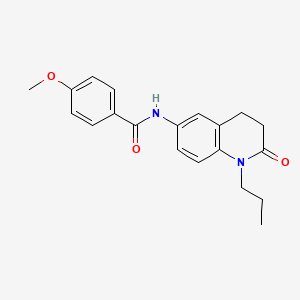

IUPAC Name |

1,3-dimethylpiperidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(8)4-3-5-9(2)6-7/h3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFCKCLPXCXQNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethylpiperidin-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone](/img/structure/B2549306.png)

![7-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2549307.png)

![N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2549310.png)

![N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2549313.png)

![Ethyl 3-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2549314.png)

![(E)-4-(Dimethylamino)-N-[2-(4-methoxynaphthalen-1-yl)ethyl]but-2-enamide](/img/structure/B2549318.png)